molecular formula C12H14FNO2 B2560342 N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide CAS No. 2361642-11-5

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide

Cat. No. B2560342
CAS RN: 2361642-11-5
M. Wt: 223.247
InChI Key: QUYQMIKJAQEXKJ-UHFFFAOYSA-N
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Description

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate receptor agonist, which means it binds to and activates specific receptors in the body.

Mechanism of Action

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide exerts its effects by binding to and activating sphingosine-1-phosphate receptors, which are found on the surface of various cells in the body. This activation leads to internalization of the receptor and subsequent downregulation of its signaling pathway. This results in a reduction of lymphocyte egress from lymphoid organs, which in turn reduces the number of lymphocytes in the peripheral blood. This mechanism is thought to be responsible for N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide's therapeutic effects in MS and transplant medicine.
Biochemical and Physiological Effects
N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on lymphocyte trafficking, N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide has been shown to modulate the activity of various enzymes and transcription factors in the body. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in MS and other conditions.

Advantages and Limitations for Lab Experiments

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It is also relatively stable and has a long shelf life. However, N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide has some limitations for laboratory experiments. It has a relatively narrow therapeutic window, which means that dosing must be carefully controlled to avoid toxicity. It is also a complex molecule that may require specialized techniques for analysis and characterization.

Future Directions

For research include the development of new analogs and the identification of new therapeutic applications.

Synthesis Methods

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide is synthesized from myriocin, which is a natural compound found in some fungi. The synthesis involves several steps, including protection of the hydroxyl group, reaction with 3-fluorobenzaldehyde, and deprotection of the hydroxyl group. The final product is a white powder that is soluble in water and organic solvents.

Scientific Research Applications

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. One of the most promising applications of N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide is in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system and can cause a range of symptoms such as muscle weakness, numbness, and vision problems. N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide has been shown to reduce the frequency and severity of MS relapses and slow the progression of disability.
In oncology, N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide has been studied for its potential anti-tumor effects. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer. N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide has also been studied for its potential immunomodulatory effects in transplant medicine, where it may help prevent rejection of transplanted organs.

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-hydroxypropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-3-11(15)14-8-12(2,16)9-5-4-6-10(13)7-9/h3-7,16H,1,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYQMIKJAQEXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=C)(C1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide

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